

Determining the Reactivity Ratios of N,N'Divinylurea in Copolymerization: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the reactivity ratios of N,N'-Divinylurea (DVU) in copolymerization. Due to the limited availability of published reactivity ratio data for DVU, this document focuses on providing a robust experimental framework and data analysis protocol. By following these guidelines, researchers can effectively characterize the copolymerization behavior of DVU with various comonomers, a critical step in the development of novel polymers for biomedical and pharmaceutical applications.

Comparison of Reactivity Ratios: A Template for Data Presentation

Once experimentally determined, the reactivity ratios of N,N'-Divinylurea (M_1) with a given comonomer (M_2) can be summarized for comparative analysis. Reactivity ratios (r_1 and r_2) describe the preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.

- r₁ > 1: The growing chain ending in M₁ prefers to add another M₁ monomer (homopolymerization).
- $r_1 < 1$: The growing chain ending in M_1 prefers to add an M_2 monomer (copolymerization).



- $r_1 \approx 1$: The growing chain ending in M_1 has an equal preference for adding M_1 or M_2 .
- $r_1 \approx 0$: The growing chain ending in M₁ exclusively adds M₂.

The product of the reactivity ratios (r₁ * r₂) indicates the overall copolymerization behavior:

- r₁ * r₂ = 1: Ideal or random copolymerization.
- r₁ * r₂ < 1: Tendency towards alternating copolymerization.
- r₁ * r₂ > 1: Tendency towards block copolymerization.

Below are illustrative tables populated with literature data for common divinyl monomers, which can serve as a template for presenting experimentally determined data for N,N'-Divinylurea.

Table 1: Reactivity Ratios of Divinylbenzene (DVB) (M1) with Styrene (M2) at 60°C

Comonomer (M ₂)	rı (DVB)	r₂ (Styrene)	r1 * r2	Copolymerizati on Behavior
Styrene	1.11	0.20	0.222	Tendency towards alternating

Table 2: Reactivity Ratios of Ethylene Glycol Dimethacrylate (EGDMA) (M₁) with Methyl Methacrylate (MMA) (M₂)

Comonomer (M ₂)	rı (EGDMA)	r² (MMA)	r ₁ * r ₂	Copolymerizati on Behavior
Methyl Methacrylate	0.6993	1.8635	1.303	Tendency towards block

Experimental Protocols for Determining Reactivity Ratios



A precise determination of reactivity ratios requires a carefully designed and executed experimental plan. The following protocol outlines the key steps, drawing from established methodologies and IUPAC recommendations.

Materials and Purification

- Monomers: N,N'-Divinylurea (M₁) and the chosen comonomer (M₂) should be of high purity.
 Purification by distillation, recrystallization, or passing through a column of inhibitor remover (e.g., alumina) is crucial to remove any inhibitors that could affect the polymerization kinetics.
- Initiator: A suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), should be selected based on the polymerization temperature and solvent. The initiator should also be purified by recrystallization.
- Solvent: If the polymerization is carried out in solution, the solvent should be inert to the reactants and of high purity.

Copolymerization Procedure

- Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions with varying molar ratios of N,N'-Divinylurea and the comonomer. A minimum of five different feed compositions is recommended to obtain reliable data.
- Polymerization:
 - Accurately weigh the desired amounts of each monomer and the initiator into polymerization tubes or a reactor.
 - If using a solvent, add the required volume.
 - Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit free-radical polymerization.
 - Seal the tubes or reactor under an inert atmosphere (e.g., nitrogen or argon).
 - Immerse the reaction vessels in a constant temperature bath to initiate polymerization.



- Control of Conversion: It is critical to stop the polymerization at low conversions (<10%) to ensure that the monomer feed composition remains relatively constant. This is because the reactivity ratio equations are based on the instantaneous monomer concentrations.
- Isolation and Purification of the Copolymer:
 - Quench the polymerization by rapidly cooling the reaction mixture and adding an inhibitor (e.g., hydroquinone).
 - Precipitate the copolymer by pouring the reaction mixture into a large volume of a nonsolvent.
 - Filter and wash the precipitated copolymer thoroughly to remove any unreacted monomers, initiator, and solvent.
 - Dry the copolymer to a constant weight under vacuum.

Determination of Copolymer Composition

The composition of the resulting copolymer must be accurately determined. Spectroscopic methods are commonly employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is one of the most
 powerful and widely used techniques. By integrating the signals corresponding to specific
 protons of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in
 the copolymer can be calculated.
- Gas Chromatography (GC): GC can be used to measure the concentration of the unreacted monomers in the polymerization mixture after a certain reaction time. From the initial and final monomer concentrations, the amount of each monomer incorporated into the copolymer can be determined.

Calculation of Reactivity Ratios

Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the corresponding copolymer composition data.

· Linear Methods:

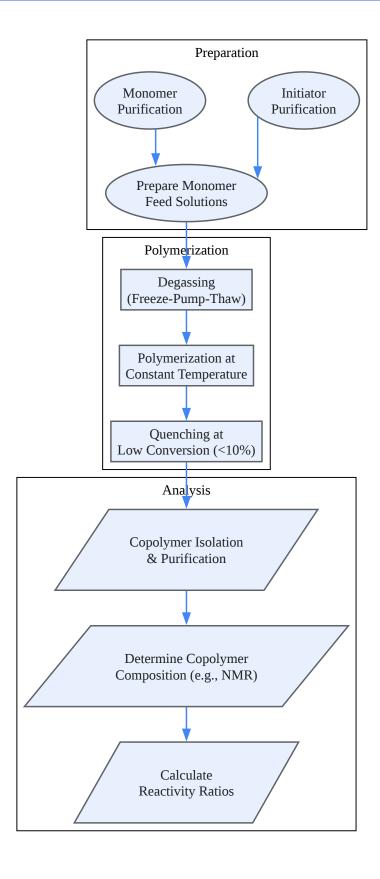


- Fineman-Ross Method: A graphical method that linearizes the copolymerization equation.
 While simple, it can give unequal weight to data points.
- Kelen-Tüdős Method: An extension of the Fineman-Ross method that introduces a parameter to provide a more even distribution of data points.
- Nonlinear Least-Squares (NLLS) Method: This is the most statistically robust method and is
 recommended by IUPAC. It involves fitting the copolymer composition data directly to the
 integrated form of the copolymerization equation using a computer program to minimize the
 error between the experimental and calculated compositions.

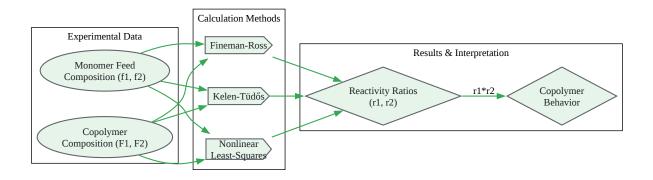
Visualizing the Experimental and Analytical Workflow

To aid in understanding the process of determining reactivity ratios, the following diagrams, generated using the DOT language, illustrate the key workflows.









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